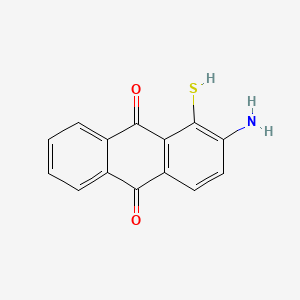

Anthraquinone, 2-amino-1-mercapto-

Description

Historical Context and Evolution of Anthraquinone (B42736) Chemistry Research

The journey of anthraquinone chemistry began in 1840 with the first synthesis of the parent compound, anthraquinone, from anthracene (B1667546) by the French chemist Auguste Laurent. nih.gov This initial discovery was followed by crucial structural elucidations by Graebe, Liebermann, and Fittig in the late 1860s and early 1870s. nih.gov A pivotal moment in the history of anthraquinones was the successful synthesis of the natural red dye alizarin (B75676) from anthracene in 1868, a development that effectively launched the synthetic dye industry and sparked intensive research into this class of compounds. nih.govwikipedia.org

For over a century, research was heavily focused on the synthesis of a wide array of dyes and pigments, leveraging the stability and vibrant colors offered by substituted anthraquinones. wikipedia.orgbritannica.combritannica.com The methods developed during this era, such as sulfonation, nitration, and subsequent nucleophilic substitution, laid the groundwork for accessing a variety of functionalized derivatives. wikipedia.org As the fields of medicine and materials science advanced, the focus of anthraquinone research broadened significantly. Scientists began to explore their potential in applications ranging from anticancer agents, inspired by naturally occurring anthracyclines, to advanced materials for energy storage and photocatalysis. nih.govresearchgate.netrsc.org This evolution from classical dye chemistry to modern functional materials science provides the context for the contemporary investigation of specific derivatives like Anthraquinone, 2-amino-1-mercapto-.

Significance of Anthraquinone, 2-amino-1-mercapto- within Advanced Organic Chemistry

The significance of Anthraquinone, 2-amino-1-mercapto- lies in the unique electronic and steric environment created by its adjacent amino (-NH2) and mercapto (-SH) groups. This vicinal arrangement on the anthraquinone core makes it a highly valuable intermediate and a target molecule for several advanced research areas.

The presence of both a nucleophilic amine and a thiol group allows for selective and sequential reactions, making it a versatile building block for the synthesis of complex heterocyclic systems fused to the anthraquinone skeleton. These heterocycles are of interest in medicinal chemistry and materials science. For instance, the amino group can be readily diazotized and substituted, while the mercapto group can be alkylated, acylated, or oxidized to form disulfide or sulfonic acid moieties. This dual reactivity is crucial for creating tailored molecular architectures.

Furthermore, the compound serves as a precursor for specialized dyes, particularly thioindigo (B1682309) and other sulfur-containing dyes, which often exhibit unique colors and superior fastness properties. In the realm of materials science, the sulfur atom provides a potential coordination site for metal ions, opening avenues for the development of novel sensors, catalysts, or metal-organic frameworks (MOFs). The inherent redox properties of the anthraquinone core, combined with the functional handles of the amino and mercapto groups, also make it a candidate for research into electroactive polymers and organic semiconductors. coventry.ac.uk

Structural Elucidation and Core Architectural Features from a Research Perspective

From a research perspective, the structure of Anthraquinone, 2-amino-1-mercapto- is defined by the 9,10-anthraquinone core, a planar, rigid, and aromatic system. The key features are the substituents at the C1 (mercapto) and C2 (amino) positions. The planarity of the core is a defining characteristic, though the functional groups themselves can influence local geometry.

The amino group at the C2 position is known to engage in electronic resonance with the anthraquinone π-system, a phenomenon extensively studied in related compounds like 2-aminoanthraquinone (B85984). rsc.org This interaction affects the molecule's photophysical properties, such as its absorption and emission spectra. The mercapto group at C1 introduces a soft, polarizable sulfur atom. A critical structural aspect for investigation is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the lone pair electrons of the sulfur atom, or even with the adjacent quinone oxygen. Such interactions can significantly influence the compound's conformation, reactivity, and spectroscopic properties.

Modern structural elucidation relies on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the substitution pattern, while Fourier-Transform Infrared (FTIR) spectroscopy helps identify the characteristic vibrations of the N-H, S-H, and C=O bonds. Mass spectrometry provides the exact molecular weight, confirming the elemental composition. For a definitive understanding of its solid-state architecture, X-ray crystallography would be the ultimate tool, revealing precise bond lengths, bond angles, and intermolecular interactions.

Table 1: General Properties of Anthraquinone, 2-amino-1-mercapto-

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-1-mercaptoanthracene-9,10-dione |

| Molecular Formula | C₁₄H₉NO₂S |

| Molar Mass | 255.29 g/mol |

Overview of Key Research Areas and Unexplored Scientific Frontiers

The research landscape for Anthraquinone, 2-amino-1-mercapto- and its derivatives is multifaceted, driven by the compound's unique functional group combination.

Key Research Areas:

Advanced Dye Synthesis: A primary application is in the creation of novel vat and disperse dyes. The mercapto group can be used to form thioether linkages, leading to dyes with potentially enhanced lightfastness and different shades compared to their oxygen or nitrogen analogues. rsc.org

Heterocyclic Chemistry: The compound is an ideal starting material for synthesizing thia-aza-polycyclic aromatic compounds. Intramolecular cyclization reactions can lead to novel thiadiazine or thiazine (B8601807) systems fused to the anthraquinone core, which are classes of compounds with potential biological activity. nih.gov

Coordination Chemistry and Sensing: The presence of N and S donor atoms makes the molecule an interesting ligand for metal ions. Research in this area focuses on creating metal complexes that could function as molecular sensors for specific analytes or as catalysts for organic transformations.

Materials Science: Derivatives of this compound are being investigated for their potential use in organic electronics. The combination of the redox-active anthraquinone core and the tunable electronic properties afforded by the amino and mercapto groups makes them candidates for organic field-effect transistors (OFETs) or as components in redox-flow batteries. coventry.ac.uk

Unexplored Scientific Frontiers:

Photocatalysis: While anthraquinones are known photocatalysts, the specific role of the amino and mercapto substituents in modulating this activity is not well-explored. rsc.org These groups could be used to tune the material's bandgap or to anchor it onto semiconductor surfaces for enhanced photocatalytic efficiency.

Bioconjugation: The mercapto group offers a reactive site for conjugation to biomolecules through Michael addition or disulfide bond formation. This opens a frontier for developing targeted therapeutic agents or biological probes, where the anthraquinone moiety acts as a fluorescent reporter or a bioactive component.

Supramolecular Chemistry: The potential for both hydrogen bonding and π-π stacking interactions makes this molecule a candidate for designing self-assembling systems, such as liquid crystals or gels, with unique photophysical or electronic properties.

Relation to Broader Anthraquinone Functionalization and Reactivity Studies

The study of Anthraquinone, 2-amino-1-mercapto- is deeply embedded within the broader field of anthraquinone functionalization. colab.ws The chemical transformations possible with this molecule are representative of the general reactivity patterns observed across the anthraquinone class.

The amino group's reactivity, such as its ability to undergo diazotization followed by Sandmeyer-type reactions, is a classic method used to introduce a wide range of substituents onto the anthraquinone core. colab.ws Similarly, the nucleophilic character of the amine is exploited in condensation reactions to build larger, more complex structures.

The introduction of the mercapto group relates to the extensive research on nucleophilic aromatic substitution reactions on halo- or nitro-anthraquinones to introduce sulfur, oxygen, or nitrogen nucleophiles. wikipedia.orgnih.gov The reactions of this specific mercapto group—such as its oxidation to sulfonic acids or its alkylation to form thioethers—are fundamental transformations applied across organosulfur chemistry and are particularly relevant in the synthesis of many commercial dyes.

Furthermore, the investigation of this compound contributes to the understanding of "ortho effects," where adjacent substituents influence each other's reactivity and the properties of the molecule as a whole. This is a central theme in physical organic chemistry, and this molecule provides a rich platform for studying the interplay between amino and mercapto groups on a rigid aromatic scaffold.

Table 2: List of Compound Names Mentioned

| Compound Name | Core Structure |

|---|---|

| Anthraquinone | Anthracene-9,10-dione |

| Anthracene | Polycyclic Aromatic Hydrocarbon |

| Alizarin | 1,2-dihydroxyanthraquinone |

| Anthraquinone, 2-amino-1-mercapto- | 2-amino-1-mercaptoanthracene-9,10-dione |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6374-73-8 |

|---|---|

Molecular Formula |

C14H9NO2S |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

2-amino-1-sulfanylanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO2S/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |

InChI Key |

CYZMGNABIKQJTM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)S |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)S |

Other CAS No. |

6374-73-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Approaches to Anthraquinone (B42736), 2-amino-1-mercapto-

Direct synthesis of 2-amino-1-mercapto-anthraquinone in a single step is challenging due to the need for precise control over the regioselectivity of two different functional groups. However, understanding the precursor chemistry and the mechanisms of nucleophilic substitution on the anthraquinone scaffold is fundamental to devising potential direct synthetic routes.

Precursor Chemistry and Starting Material Selection

The choice of starting materials is critical for the successful synthesis of polysubstituted anthraquinones. Key precursors for introducing amino and mercapto functionalities often include halogenated or sulfonated anthraquinones. For instance, 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromaminic acid, serves as a vital intermediate for creating a variety of anthraquinone derivatives. nih.gov This compound allows for the substitution of the bromo group, providing a pathway to introduce other functionalities.

Another important class of precursors includes anthraquinones with leaving groups at the desired positions. For example, a dihalogenated anthraquinone, such as 1,2-dichloro- or 1,2-dibromoanthraquinone, could theoretically serve as a starting point. Similarly, anthraquinone-1-sulfonic acid is a known precursor for the synthesis of 1-aminoanthraquinone (B167232) through reaction with ammonia (B1221849), a process that highlights the utility of the sulfonic acid group as a leaving group. google.comgoogle.com

The selection of the appropriate precursor is dictated by the desired regiochemistry and the reactivity of the substituents. The presence of electron-donating groups like amino or hydroxyl groups can activate the anthraquinone nucleus towards electrophilic substitution, while the inherent electron-withdrawing nature of the quinone system favors nucleophilic substitution. nih.gov

| Precursor | Potential Use in Synthesis | Reference |

| 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid) | Introduction of various substituents at the 2 and 4 positions. nih.gov | nih.gov |

| 1-Chloroanthraquinone (B52148) | Precursor for 1-aminoanthraquinone via ammonolysis. google.com | google.com |

| Anthraquinone-1-sulfonic acid | Precursor for 1-aminoanthraquinone. google.comgoogle.com | google.comgoogle.com |

| 2-Bromoanthraquinone | A potential starting material for introducing a nucleophile at the 2-position. |

Nucleophilic Substitution Pathways on Anthraquinone Scaffolds

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing amino and mercapto groups onto the anthraquinone ring. The reaction typically requires a good leaving group, such as a halogen or a sulfonate group, and a strong nucleophile.

For the synthesis of 2-amino-1-mercapto-anthraquinone, a plausible, though not explicitly documented, direct approach could involve the reaction of a 1,2-disubstituted anthraquinone with suitable nucleophiles. For example, starting with 1-chloro-2-bromoanthraquinone, one could envision a sequential or a one-pot reaction with a thiol source (e.g., sodium hydrosulfide) and ammonia or an amine. The relative reactivity of the leaving groups at the α (C1) and β (C2) positions would be a critical factor in determining the regioselectivity of the substitution. Generally, the α-position of the anthraquinone is more susceptible to nucleophilic attack. nih.gov

The Ullmann condensation is another powerful method for forming C-N and C-S bonds on aromatic rings, often catalyzed by copper. This reaction could be employed to introduce an amino or a mercapto group by reacting a haloanthraquinone with an appropriate amine or thiol in the presence of a copper catalyst. nih.gov

Sulfhydrylation and Amination Reaction Conditions

The conditions for sulfhydrylation and amination reactions on the anthraquinone nucleus must be carefully controlled to achieve the desired product.

Amination is typically carried out by heating a haloanthraquinone with aqueous ammonia or an amine, often in the presence of a copper catalyst to facilitate the reaction. google.comgoogle.com For instance, the synthesis of 1-aminoanthraquinone from 1-chloroanthraquinone carboxylic acid has been achieved through ammonolysis. google.com The temperature and pressure are critical parameters, with reactions often conducted in an autoclave.

Sulfhydrylation , the introduction of a mercapto group (-SH), can be achieved by reacting a haloanthraquinone with a sulfur nucleophile like sodium sulfide (B99878) or sodium hydrosulfide. The reaction conditions would likely involve a polar aprotic solvent to dissolve the reactants and facilitate the nucleophilic attack.

For a direct synthesis of 2-amino-1-mercapto-anthraquinone, a one-pot reaction would require careful selection of reagents and conditions to control the sequential or simultaneous substitution at the C1 and C2 positions. The differential reactivity of the leaving groups and the nucleophilicity of the aminating and sulfhydrylating agents would be key to achieving the desired regioselectivity.

Indirect Synthesis and Multi-Step Convergent Strategies

Given the challenges of a direct, one-pot synthesis, multi-step convergent strategies are generally more practical for preparing asymmetrically substituted anthraquinones like 2-amino-1-mercapto-anthraquinone.

Sequential Functionalization of Anthraquinone Nucleus

A sequential functionalization strategy involves the stepwise introduction of the amino and mercapto groups onto the anthraquinone core. This approach allows for greater control over the regiochemistry. A plausible synthetic route could start with a readily available substituted anthraquinone.

For example, one could begin with the synthesis of 1-aminoanthraquinone, which can be prepared from anthraquinone-1-sulfonic acid or 1-nitroanthraquinone. google.comgoogle.com The next step would be the introduction of a leaving group at the 2-position, for example, through halogenation. Subsequent nucleophilic substitution of this leaving group with a thiol-containing reagent would then yield the target molecule.

Alternatively, one could start with an anthraquinone derivative that already contains a substituent at the 2-position. For instance, starting with 2-bromoanthraquinone, one could first introduce the amino group at the 1-position via a nitration/reduction sequence or a directed amination, followed by the substitution of the bromine at the 2-position with a mercapto group.

Regioselective Introduction of Amino and Mercapto Groups

Achieving the desired 1,2-substitution pattern requires highly regioselective reactions. The inherent reactivity of the anthraquinone nucleus, where the α-positions (1, 4, 5, 8) are generally more reactive towards nucleophiles than the β-positions (2, 3, 6, 7), can be exploited. nih.gov

A strategy to achieve the 2-amino-1-mercapto substitution pattern could involve the following hypothetical steps:

Start with a precursor that directs substitution to the desired positions. For instance, starting with 1-hydroxyanthraquinone, electrophilic substitution reactions could be directed to the 2- and 4-positions.

Introduce a leaving group at the 1-position. This could be achieved through sulfonation of anthraquinone to yield anthraquinone-1-sulfonic acid.

Introduce an amino group at the 2-position. This might be accomplished through a sequence of nitration and reduction, where the directing effects of existing substituents are crucial. For example, starting with a precursor that activates the 2-position for nitration.

Replace the leaving group at the 1-position with a mercapto group. The sulfonic acid group at C1 can be displaced by a thiol nucleophile under appropriate conditions.

Protecting Group Strategies and Their Impact on Synthesis Efficiency

For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), which are widely used in peptide synthesis and are removable under acidic or basic conditions, respectively. rsc.org The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are also notable, as they are stable to the conditions used for Fmoc removal (piperidine) and cleavage from the resin (trifluoroacetic acid), but can be selectively removed using hydrazine. nih.gov

Catalytic Approaches in the Synthesis of Anthraquinone, 2-amino-1-mercapto-

Modern synthetic chemistry heavily relies on catalytic methods to enhance reaction rates, selectivity, and sustainability. The application of such methods to the synthesis of Anthraquinone, 2-amino-1-mercapto- remains an unexplored area of research.

Transition Metal-Mediated Syntheses

Transition metal catalysis is a powerful tool for the formation of carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the introduction of amino and thiol groups into aromatic systems. Novel anthraquinone derivatives have been synthesized using transition metal ions, which can also form complexes with the final products. mdpi.com The synthesis of anthraquinone-based polymers can also be achieved through catalytic methods. coventry.ac.uk However, no specific transition metal-mediated synthetic routes for Anthraquinone, 2-amino-1-mercapto- have been reported.

Organocatalysis in Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside organometallic and enzymatic catalysis. researchgate.net It offers a green and often stereoselective alternative for the functionalization of various molecules. researchgate.netnih.gov Key activation modes in organocatalysis include the formation of enamines or iminium ions from aldehydes or ketones, which then react with electrophiles or nucleophiles. researchgate.netnih.gov While organocatalysis has been applied to a vast range of transformations, its use in the specific functionalization or synthesis of Anthraquinone, 2-amino-1-mercapto- has not been documented.

Electrocatalytic Synthetic Routes

Electrosynthesis is considered a green and sustainable method as it uses electrons as a "clean" reagent, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net This technique has been successfully applied to the synthesis of various organic compounds, including derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole through the formation of S-S and S-C bonds. nih.govresearchgate.net Anthraquinone derivatives themselves can act as electrocatalysts for processes like the production of hydrogen peroxide. rsc.org Despite the potential advantages, specific electrocatalytic routes for the preparation of Anthraquinone, 2-amino-1-mercapto- have not been developed or reported in the literature.

Green Chemistry Principles in Anthraquinone, 2-amino-1-mercapto- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in both academic and industrial settings.

Solvent Selection and Green Solvent Applications

The choice of solvent is a critical parameter in the synthesis of aminoanthraquinone derivatives, influencing reaction rates, yields, and the environmental profile of the process. Traditional syntheses have often relied on conventional organic solvents, but a significant shift towards green alternatives is underway.

One of the most promising green solvent applications in the context of anthraquinone dye chemistry is the use of supercritical carbon dioxide (scCO₂). researchgate.net This technology has been successfully demonstrated for dyeing polyester (B1180765) fabrics with anthraquinone derivatives, a process that shares chemical principles with the synthesis of the dyes themselves. researchgate.net scCO₂ is non-toxic, non-flammable, and can be easily recycled, which virtually eliminates the generation of aqueous effluent. oncatex.com Its solvating power can be tuned by adjusting temperature and pressure, allowing for precise control over reaction conditions. oncatex.com

Solvent-free reactions represent another frontier in green chemistry applicable to the synthesis of aminoanthraquinone derivatives. Research has shown that a one-pot, three-component condensation reaction of aminoanthraquinones with other reagents can proceed efficiently at mild temperatures without any solvent, leading to high yields and simplified purification. researchgate.net While not directly reported for 2-amino-1-mercapto-anthraquinone, this methodology suggests a viable pathway for its synthesis, significantly reducing solvent-related waste.

| Solvent Strategy | Advantages | Disadvantages | Potential Applicability to 2-amino-1-mercapto-anthraquinone Synthesis |

| Conventional Organic Solvents | Well-understood reaction kinetics; high solubility for many reactants. | Often toxic, volatile, and difficult to recycle, leading to significant waste streams. | High, but with significant environmental drawbacks. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily recyclable, tunable solvating power. researchgate.netoncatex.com | Requires high-pressure equipment, which can be capital-intensive. oncatex.com | Potentially high, especially for purification or application as a dye. |

| Solvent-Free Synthesis | Eliminates solvent waste, can lead to higher reaction rates and easier product isolation. researchgate.net | Reactants must have appropriate melting points and miscibility. | Feasible, particularly if starting materials are liquids or low-melting solids. |

| Water | Non-toxic, inexpensive, and environmentally benign. | Limited solubility for many organic reactants; can be energy-intensive to remove. | Potentially applicable, especially if water-soluble starting materials are used. |

Energy Efficiency Considerations in Reaction Design

Energy consumption is a major factor in the cost and environmental footprint of fine chemical manufacturing. blazingprojects.com Optimizing reaction design for energy efficiency is therefore a key aspect of modern synthetic chemistry. numberanalytics.comsolubilityofthings.com

Catalysis plays a pivotal role in enhancing energy efficiency. numberanalytics.com By lowering the activation energy of a reaction, catalysts allow processes to be run at lower temperatures and pressures, thereby reducing energy input. solubilityofthings.com For the synthesis of aminoanthraquinone derivatives, which can involve nucleophilic substitution reactions, the use of highly active and selective catalysts can significantly improve energy efficiency. numberanalytics.comnih.gov While specific catalysts for the synthesis of 2-amino-1-mercapto-anthraquinone are not widely documented, the principles of catalysis for fine chemical synthesis are directly applicable. numberanalytics.com

Another important consideration is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields, leading to substantial energy savings compared to conventional heating methods. solubilityofthings.com This technique has been successfully applied to a wide range of organic syntheses and holds promise for the efficient production of anthraquinone derivatives.

The following table outlines key strategies for improving energy efficiency in the synthesis of 2-amino-1-mercapto-anthraquinone.

| Strategy | Mechanism of Energy Savings |

| Catalyst Optimization | Lowers activation energy, allowing for milder reaction conditions (lower temperature and pressure). numberanalytics.comsolubilityofthings.com |

| Process Intensification | Techniques like continuous flow reactors can improve heat and mass transfer, leading to more efficient reactions. solubilityofthings.com |

| Microwave-Assisted Synthesis | Rapid, localized heating reduces overall reaction time and energy consumption. solubilityofthings.com |

| Solvent-Free Reactions | Eliminates the energy-intensive step of solvent removal. researchgate.net |

Waste Minimization Strategies

Waste minimization is a cornerstone of green chemistry and sustainable manufacturing. iosrjournals.org In the context of synthesizing specialty chemicals like 2-amino-1-mercapto-anthraquinone, a comprehensive waste reduction strategy should address all aspects of the production process.

One of the most effective waste minimization strategies is to improve reaction selectivity. numberanalytics.com The formation of byproducts not only represents a loss of valuable starting materials but also necessitates additional purification steps that generate more waste. The use of highly selective catalysts and optimized reaction conditions is crucial for minimizing byproduct formation. numberanalytics.com

The concept of "right-first-time" production, borrowed from the textile dyeing industry, is also highly relevant. p2infohouse.org Each failed or low-yield reaction contributes to waste. Careful process control and optimization are essential to ensure high yields and product quality, thereby reducing the need for reprocessing or disposal of off-spec material. p2infohouse.org

Furthermore, the principles of a circular economy can be applied by finding uses for any byproducts or waste streams that are generated. oncatex.com For example, in some dyeing processes, it is possible to recycle water and chemicals within a closed-loop system. oncatex.com

The following table details several waste minimization strategies applicable to the synthesis of 2-amino-1-mercapto-anthraquinone.

| Strategy | Description |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| High-Yielding Reactions | Optimizing reaction conditions to achieve the highest possible conversion of reactants to the desired product. |

| Byproduct Valorization | Finding applications for any byproducts to avoid them becoming waste streams. |

| Recycling of Solvents and Catalysts | Recovering and reusing solvents and catalysts to reduce fresh input and waste generation. |

| Water Conservation | Implementing measures to reduce water usage in cleaning and processing steps. iosrjournals.orgcikis.studio |

Chemical Reactivity, Transformation, and Derivatization Studies

Reactivity of the Amino Functionality in Anthraquinone (B42736), 2-amino-1-mercapto-

The amino group in 2-amino-1-mercaptoanthraquinone exhibits reactivity typical of aromatic amines, participating in reactions such as acylation, alkylation, condensation, and diazotization.

Acylation and Alkylation Reactions

The amino group of 2-amino-1-mercaptoanthraquinone can be readily acylated or alkylated. Acylation is often achieved by reacting the compound with acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functional group, which can alter the electronic properties and solubility of the molecule. mdpi.com For instance, reaction with bromo-acetyl bromide can introduce a bromoacetyl group, a versatile handle for further functionalization. mdpi.com

Alkylation of the amino group can be performed using various alkylating agents. Visible-light-induced C-H alkylation has been reported for 2-amino-1,4-naphthoquinones, a related class of compounds. rsc.org This method allows for the introduction of alkyl groups under mild, redox-neutral conditions. rsc.org Such reactions can proceed with reagents like cyclobutanone (B123998) oxime esters and hydroxamic acid derivatives. rsc.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type | Reference |

| 2-Amino-1-mercaptoanthraquinone | Acyl Chloride | N-Acyl-2-amino-1-mercaptoanthraquinone | mdpi.com |

| 2-Amino-1-mercaptoanthraquinone | Alkyl Halide | N-Alkyl-2-amino-1-mercaptoanthraquinone | rsc.org |

Condensation and Imine Formation

The primary amino group of 2-amino-1-mercaptoanthraquinone can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines introduces a C=N double bond, which can be a key linkage in the synthesis of more complex molecular architectures.

The reaction of 2-amino-1,4-naphthoquinone with aldehydes has been shown to yield different products depending on the reaction conditions. researchgate.net Under neutral conditions, N-alkenylamino derivatives are formed, while acidic conditions can lead to cyclized products. researchgate.net This suggests that the reaction pathway for 2-amino-1-mercaptoanthraquinone with carbonyl compounds could also be controlled to achieve selective product formation. Condensation reactions are fundamental in organic synthesis for creating larger molecules from smaller units. labxchange.orglibretexts.orgmonash.edu

Table 2: Condensation and Imine Formation Reactions

| Reactant | Reagent | Product Type | Reference |

| 2-Amino-1-mercaptoanthraquinone | Aldehyde | Imine (Schiff Base) | masterorganicchemistry.comlibretexts.org |

| 2-Amino-1-mercaptoanthraquinone | Ketone | Imine (Schiff Base) | masterorganicchemistry.comlibretexts.org |

Diazotization and Subsequent Transformations

The amino group can be converted to a diazonium salt through a process called diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.orgmasterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. organic-chemistry.orgmasterorganicchemistry.com

One of the most important reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. masterorganicchemistry.comwikipedia.orgnih.gov This provides a powerful method for introducing these functional groups onto the anthraquinone core. Other transformations of diazonium salts include replacement by an iodide, fluoride (B91410) (Balz-Schiemann reaction), hydroxyl, or thiol group. wikipedia.orgorganic-chemistry.org These reactions significantly expand the synthetic utility of 2-amino-1-mercaptoanthraquinone. nih.govorganic-chemistry.org

Table 3: Diazotization and Subsequent Transformations

| Reaction | Reagents | Product Type | Reference |

| Diazotization | NaNO₂, HCl | Diazonium Salt | organic-chemistry.orgmasterorganicchemistry.com |

| Sandmeyer Reaction | CuCl | Chloro-derivative | wikipedia.orgnih.gov |

| Sandmeyer Reaction | CuBr | Bromo-derivative | wikipedia.orgnih.gov |

| Sandmeyer Reaction | CuCN | Cyano-derivative | wikipedia.orgnih.gov |

Reactivity of the Mercapto Functionality

The mercapto (thiol) group in 2-amino-1-mercaptoanthraquinone is a reactive nucleophile and can participate in various reactions, including thiol-ene additions and oxidation.

Thiol-Ene Reactions

The mercapto group can undergo thiol-ene reactions, which involve the addition of the S-H bond across a carbon-carbon double bond (an ene). nih.govmdpi.com This reaction is often initiated by radicals and is considered a "click" reaction due to its high efficiency and selectivity. researchgate.net Thiol-ene reactions can be used to attach a wide variety of molecules containing alkene functionalities to the anthraquinone scaffold, providing a straightforward method for synthesizing complex derivatives. nih.govfrontiersin.org This methodology has been widely used in peptide and protein chemistry for macrocyclization and modification. nih.govresearchgate.net

Oxidation to Disulfides and Sulfonic Acids

The mercapto group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bond, linking two molecules of 2-amino-1-mercaptoanthraquinone. This process is often reversible. nih.govnih.gov Stronger oxidizing agents can further oxidize the sulfur atom to form a sulfonic acid (R-SO₃H). nih.gov The formation of these oxidized derivatives can significantly alter the physical and chemical properties of the parent compound.

Table 4: Oxidation Reactions of the Mercapto Group

| Reaction | Product Type | Reference |

| Mild Oxidation | Disulfide | nih.govnih.gov |

| Strong Oxidation | Sulfonic Acid | nih.gov |

Nucleophilic Reactivity and Thioether Formation

The mercapto group (-SH) in 2-amino-1-mercaptoanthraquinone is a potent nucleophile, readily participating in reactions to form thioethers. This reactivity is central to its derivatization. For instance, in the presence of an electrophile, such as an electrochemically generated p-benzoquinone, the mercapto group can attack, leading to the formation of a new carbon-sulfur bond. nih.govresearchgate.net This process is a key step in the synthesis of various thioether derivatives.

The nucleophilic character of the sulfur atom is influenced by the electronic properties of the anthraquinone ring and the presence of the amino group. The reaction conditions, including the solvent and the nature of the electrophile, play a crucial role in determining the efficiency and outcome of thioether formation.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of compounds containing amino and mercapto groups is a subject of significant interest. diva-portal.org While specific studies on 2-amino-1-mercaptoanthraquinone are limited, the electrochemical behavior of related structures, such as 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), provides valuable insights. nih.govresearchgate.net The electrochemical properties are governed by both the amino and mercapto moieties, which can undergo oxidation and reduction processes.

Anodic and Cathodic Processes

Cyclic voltammetry studies on analogous compounds reveal distinct anodic and cathodic peaks, indicating both oxidation and reduction events. nih.govresearchgate.net For AMT, an anodic peak corresponding to its oxidation and a cathodic peak for the reduction of its oxidized form are observed. nih.govresearchgate.net In the presence of an electrophile like p-benzoquinone, the cathodic peak current associated with the electrophile decreases, suggesting a chemical reaction following the initial electron transfer. nih.govresearchgate.net This "electron transfer + chemical reaction" (EC) mechanism is a hallmark of the electrochemical behavior of such systems. nih.govresearchgate.net

The specific potentials at which these processes occur are dependent on the molecular structure and the experimental conditions.

Electron Transfer Mechanisms

The electron transfer processes in molecules with amino and mercapto groups can be complex. diva-portal.org Generally, the initial step involves a single electron transfer (SET) from the molecule to the electrode or a redox mediator. nih.gov In the case of amino-containing compounds, this can lead to the formation of an amine radical cation. nih.gov For mercapto-containing compounds, the sulfur atom is often the site of oxidation.

Influence of pH and Solvent on Redox Potentials

The redox potentials of 2-amino-1-mercaptoanthraquinone and related compounds are significantly influenced by the pH of the medium and the nature of the solvent. nih.gov Variations in pH can alter the protonation state of the amino and mercapto groups, thereby affecting their electron-donating or -accepting properties. nih.govnih.gov

For example, in the electrochemical study of AMT, the peak potentials were found to be pH-dependent. nih.gov At low pH values (pH < 3.0), the peak potential is independent of pH, while in the range of pH 3.0 to 7.0, a dependence is observed, suggesting the involvement of protons in the electrode reaction. nih.gov Beyond pH 7.0, the process can again become pH-independent. nih.gov The choice of solvent also plays a critical role by affecting the solvation of the molecule and its redox species, which in turn influences the redox potentials. researchgate.net

Table 1: Effect of pH on the Redox Mechanism of an Analogous Mercapto-Amino Compound (AMT)

| pH Range | Proposed Redox Mechanism |

| < 3.0 | Oxidation of two protonated molecules (AMT¹⁺) to their cationic states (AMT²⁺), followed by dimerization to form ATD⁺. The process is independent of pH. |

| 3.0 - 7.0 | Two protonated molecules (AMT¹⁺) undergo a two-electron, two-proton process to generate 2 AMT⁺, which then dimerize to form ATD. |

| > 7.0 | The molecule (AMT) is oxidized to AMT⁺ without the transfer of protons. |

This data is based on studies of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) and serves as an illustrative example. nih.gov

Cyclization and Heterocycle Formation from Anthraquinone, 2-amino-1-mercapto-

The strategic positioning of the amino and mercapto groups on the anthraquinone framework provides a versatile platform for the synthesis of fused heterocyclic systems. These reactions are of significant interest due to the potential biological and material properties of the resulting polycyclic aromatic compounds.

Formation of Fused Rings Systems

The adjacent amino and mercapto groups can react with suitable bifunctional reagents to construct new rings fused to the anthraquinone core. This approach allows for the creation of novel thiazole-containing polycyclic structures. The synthesis of fused-ring 2-aminothiazoles from related starting materials has been demonstrated as a viable route to complex heterocyclic systems. researchgate.net

Furthermore, cyclization can be achieved through intramolecular reactions, potentially triggered by oxidation or other chemical transformations. The formation of fused ring systems via ortho-quinone methide intermediates in other contexts highlights the potential for similar strategies with anthraquinone derivatives. rsc.org The specific reaction conditions and the choice of reagents are critical in directing the cyclization pathway and determining the final fused-ring architecture.

Synthesis of Thiazole- and Imidazole-Fused Derivatives

The synthesis of thiazole- and imidazole-fused anthraquinones has been reported, but these studies typically employ different starting materials. For instance, the preparation of anthra[2,3-d]thiazoles has been achieved through the thiolation of bromoanthraquinone derivatives, followed by cyclization. researchgate.netnih.gov Similarly, imidazo-anthraquinones have been synthesized, often with a focus on their properties as chemosensors. researchgate.netresearchgate.net

Supramolecular Interactions and Self-Assembly Processes

The non-covalent interactions of a molecule dictate its self-assembly into larger, ordered structures. The functional groups present in 2-amino-1-mercapto-anthraquinone—an aromatic polycyclic core, a hydrogen-bonding amino group, and a sulfur-containing mercapto group—provide multiple potential sites for such interactions. wikipedia.org

Hydrogen Bonding Networks

The amino group in the target molecule can act as both a hydrogen bond donor and acceptor, while the mercapto group is primarily a donor. These functionalities, in conjunction with the carbonyl groups of the anthraquinone skeleton, create a high potential for the formation of intricate intra- and intermolecular hydrogen bonding networks. Studies on other anthraquinone derivatives, such as those with hydroxyl substitutions, have shown the presence of strong intramolecular hydrogen bonds. nih.gov The photophysical properties of 2-aminoanthraquinone (B85984) are known to be influenced by its ability to form intramolecular charge transfer states, a process sensitive to hydrogen bonding. rsc.org However, specific crystallographic or spectroscopic studies that delineate the precise hydrogen bonding patterns for 2-amino-1-mercapto-anthraquinone are not available.

π-π Stacking Interactions

The large, planar aromatic system of the anthraquinone core is highly conducive to π-π stacking interactions. These non-covalent forces are crucial in the solid-state packing of many aromatic compounds and can influence their electronic properties. While research has explored π-π stacking in various systems, including other anthraquinone derivatives and biological macromolecules, nih.govresearchgate.net a detailed analysis of these interactions specifically for 2-amino-1-mercapto-anthraquinone, including computational or crystallographic data on stacking distances and geometries, is absent from the reviewed literature.

Host-Guest Chemistry with Anthraquinone, 2-amino-1-mercapto-

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.gov The potential of 2-amino-1-mercapto-anthraquinone to act as either a host or a guest in such complexes has not been explored in the available literature. Its planar structure and functional groups could allow it to intercalate into larger host systems or, if derivatized to form a cavity, to act as a host itself. While the broader field of supramolecular chemistry of aminoanthraquinones is an active area of research, nih.govnih.gov specific studies involving this particular compound in host-guest systems have not been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. arxiv.orgchemrxiv.org For 2-amino-1-mercaptoanthraquinone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of 2-amino-1-mercaptoanthraquinone would exhibit distinct signals for the aromatic protons on the anthraquinone (B42736) core, as well as resonances for the protons of the amino (NH₂) and mercapto (SH) groups. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and mercapto substituents. Protons on the substituted ring are expected to be shifted upfield (to lower ppm values) compared to those on the unsubstituted ring. The protons of the NH₂ group would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent, while the SH proton would also present as a singlet, typically in a distinct region of the spectrum.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbons of the anthraquinone skeleton are characteristically found at low field (high ppm values). The carbons directly bonded to the amino and mercapto groups (C-2 and C-1, respectively) would show significant shifts due to the electronic effects of these substituents. The remaining aromatic carbons would have chemical shifts in the typical aromatic region, with their precise values determined by their position relative to the substituents.

While specific experimental data for 2-amino-1-mercaptoanthraquinone is not widely published, expected chemical shifts can be estimated based on data from related compounds like 2-aminoanthraquinone (B85984) chemicalbook.com and general substituent effects.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2-amino-1-mercaptoanthraquinone

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 115 - 140 |

| NH₂ | 5.0 - 7.0 (broad) | N/A |

| SH | 3.0 - 5.0 | N/A |

| C-1 (C-SH) | N/A | 120 - 140 |

| C-2 (C-NH₂) | N/A | 145 - 155 |

| Carbonyl (C=O) | N/A | 180 - 190 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To confirm the structural assignments, various 2D NMR experiments are essential. uzh.chlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. uzh.ch For 2-amino-1-mercaptoanthraquinone, COSY would be crucial for establishing the connectivity of the protons on each aromatic ring, allowing for the differentiation of the spin systems of the substituted and unsubstituted rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It would be used to definitively assign the ¹³C signals for all protonated carbons in the molecule by linking the known ¹H assignments to their corresponding carbon atoms.

Solid-State NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of materials in the solid phase, which is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govnih.gov Different polymorphs of a compound can exhibit distinct physical properties.

For 2-amino-1-mercaptoanthraquinone, ¹³C and ¹⁵N ssNMR could be employed to investigate its solid-state structure. nih.govnih.gov The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing. Therefore, different polymorphs would yield different ssNMR spectra. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov By analyzing the number and positions of the resonances in the ssNMR spectra, the number of crystallographically independent molecules in the unit cell can be determined, and different polymorphic forms can be readily identified and characterized. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of 2-amino-1-mercaptoanthraquinone would be dominated by characteristic vibrations of its functional groups.

Amino (NH₂) Group: The N-H stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is expected to be found in the 1590-1650 cm⁻¹ region.

Mercapto (SH) Group: The S-H stretching vibration gives rise to a weak but sharp absorption band in the 2550-2600 cm⁻¹ region. Its weakness can sometimes make it difficult to identify, but its characteristic position is a key indicator of the mercapto group's presence.

Characteristic Vibrational Frequencies for Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric Stretch | 3400 - 3500 | Medium |

| Amino (N-H) | Symmetric Stretch | 3300 - 3400 | Medium |

| Amino (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong |

The anthraquinone core itself gives rise to a series of characteristic vibrational bands. The most prominent of these are the C=O stretching vibrations of the quinone system, which typically appear as strong bands in the FT-IR spectrum between 1650 and 1680 cm⁻¹. Intramolecular hydrogen bonding between the carbonyl oxygen and the amino or mercapto protons could lead to a shift of these bands to lower frequencies.

The aromatic C=C stretching vibrations of the fused rings produce a group of bands in the 1450-1600 cm⁻¹ region. nsf.gov The C-H bending vibrations, both in-plane and out-of-plane, occur at lower frequencies and provide information about the substitution pattern on the aromatic rings. nsf.gov Raman spectroscopy is particularly useful for observing the symmetric vibrations of the fused ring system, which may be weak or inactive in the IR spectrum. nih.gov

Characteristic Vibrational Frequencies for the Anthraquinone Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Quinone C=O Stretch | 1650 - 1680 | Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic properties of conjugated systems like 2-amino-1-mercapto-anthraquinone. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. researchgate.net

The chromophore of 2-amino-1-mercapto-anthraquinone is the entire substituted anthraquinone system. The UV-Vis spectrum of anthraquinone derivatives is typically characterized by several absorption bands corresponding to different electronic transitions.

π→π* Transitions: These are high-intensity transitions involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the extensive conjugated system of the anthraquinone core. The presence of the electron-donating amino (-NH₂) and mercapto (-SH) groups, which act as auxochromes, extends the conjugation and shifts these absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted anthraquinone.

n→π* Transitions: These are lower-intensity transitions that involve the promotion of non-bonding electrons (from the lone pairs on the oxygen, nitrogen, and sulfur atoms) to antibonding π* orbitals. These transitions occur at longer wavelengths than the main π→π* transitions.

The combination of the electron-donating -NH₂ and -SH groups with the electron-withdrawing carbonyl groups imparts significant intramolecular charge transfer (ICT) character to the electronic transitions. This ICT nature means that the distribution of electron density changes significantly upon electronic excitation.

Solvatochromism describes the change in the position of a molecule's absorption bands with a change in solvent polarity. Due to its intramolecular charge transfer (ICT) character, 2-amino-1-mercapto-anthraquinone is expected to exhibit significant solvatochromism.

Studies on the closely related compound 2-aminoanthraquinone (2AAQ) show that it exists in different structural forms depending on the solvent's polarity. In low-polarity solvents, the molecule adopts a more non-planar structure. In contrast, in solvents of medium to high polarity, it exists in a polar ICT structure where the amino group's lone pair is in strong resonance with the anthraquinone π-system. This enhanced resonance and charge separation in the ground state, and even more so in the excited state, leads to a pronounced red shift in the absorption maximum as solvent polarity increases.

This behavior, known as positive solvatochromism, occurs because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. A similar trend is anticipated for 2-amino-1-mercapto-anthraquinone, where the absorption maximum (λmax) would shift to longer wavelengths in more polar solvents like ethanol (B145695) or dimethylformamide (DMF) compared to nonpolar solvents like cyclohexane (B81311) or chloroform.

Table 1: Illustrative Solvatochromic Data for the Analogous 2-Aminoanthraquinone (2AAQ)

This table demonstrates the typical positive solvatochromism observed in amino-substituted anthraquinones, a behavior expected to be similar for 2-amino-1-mercapto-anthraquinone. Data for the specific target compound is not available in the reviewed literature.

| Solvent | Polarity (Δf) | Absorption Max (λmax) of 2AAQ (nm) |

| Cyclohexane | ~0.00 | ~400 |

| Benzene | ~0.00 | ~420 |

| Acetonitrile | ~0.31 | ~445 |

| Methanol | ~0.31 | ~450 |

Data is illustrative and based on trends reported for 2-aminoanthraquinone.

UV-Vis spectroscopy can be used for the quantitative determination of 2-amino-1-mercapto-anthraquinone in a solution, provided it is the only absorbing species at a given wavelength. The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εbc

Where:

A is the absorbance

ε (epsilon) is the molar absorptivity, a constant specific to the molecule at a particular wavelength (λmax)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the substance

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is widely used for determining the concentration of anthraquinone derivatives in various samples.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a molecule. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) is a powerful tool for unequivocally confirming the molecular formula of a compound like 2-amino-1-mercapto-anthraquinone. HRMS instruments can measure the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For 2-amino-1-mercapto-anthraquinone, the molecular formula is C₁₄H₉NO₂S. The theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes of each element.

Table 2: Theoretical Exact Mass Calculation for C₁₄H₉NO₂S

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Theoretical Monoisotopic Mass | 255.035400 |

An HRMS experiment would measure the experimental m/z of the molecular ion [M]⁺ or a protonated species [M+H]⁺. If the measured mass matches the theoretical mass of 255.0354 Da within a very small error margin (typically <5 ppm), it provides strong evidence for the confirmation of the molecular formula C₁₄H₉NO₂S.

Further structural information can be obtained from the fragmentation pattern observed in the mass spectrum, which would show characteristic losses of small neutral molecules such as CO, H₂S, or radicals like •SH and •NH₂.

Fragmentation Pattern Analysis for Structural Information

Upon ionization in a mass spectrometer, the molecular ion of 2-amino-1-mercaptoanthraquinone would be expected to undergo a series of characteristic fragmentation reactions. The stability of the anthraquinone core would likely lead to fragments arising from the cleavage of the amino and mercapto substituents.

Key expected fragmentation pathways include:

Loss of the thiol group (-SH): This would result in a prominent peak corresponding to the [M-SH]⁺ fragment.

Loss of the amino group (-NH₂): A peak corresponding to the [M-NH₂]⁺ fragment would also be anticipated.

Sequential loss of CO: The anthraquinone structure itself is known to undergo sequential loss of carbon monoxide molecules, which would lead to characteristic peaks at [M-28] and [M-56] relative to the major fragments. nih.gov

α-cleavage: The bond adjacent to the amino and thiol groups could undergo cleavage. For instance, α-cleavage at the C-S bond is a common fragmentation pathway for thiols. nih.gov

Rearrangement Reactions: Intramolecular rearrangements, such as hydrogen transfers, could precede fragmentation, leading to more complex patterns that can provide further structural clues. nih.gov

A detailed analysis of the relative abundances of these fragment ions in a high-resolution mass spectrum would be crucial for confirming the structure of 2-amino-1-mercaptoanthraquinone and distinguishing it from its isomers.

| Predicted Fragment | Description |

| [M-SH]⁺ | Loss of the mercapto group |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-CO]⁺ | Loss of a carbonyl group |

| [M-2CO]⁺ | Loss of two carbonyl groups |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials.

Single crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific single crystal structure of 2-amino-1-mercaptoanthraquinone has not been reported in the searched literature, studies on similar anthraquinone derivatives, such as 1-aminoanthraquinone (B167232), have been conducted. researchgate.netnih.gov

For 2-amino-1-mercaptoanthraquinone, SC-XRD analysis would be expected to reveal:

The planarity of the anthraquinone core.

The precise positions of the amino and mercapto substituents on the aromatic ring.

The molecular packing in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding (N-H···O, S-H···O, N-H···S) and π-π stacking interactions between the anthraquinone rings.

The presence of any solvent molecules within the crystal structure.

Obtaining suitable single crystals of 2-amino-1-mercaptoanthraquinone would be the primary challenge for this technique.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify its crystalline phases, and determine its purity. A PXRD pattern of a microcrystalline powder of 2-amino-1-mercaptoanthraquinone would exhibit a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal structure.

While specific PXRD data for 2-amino-1-mercaptoanthraquinone is not available, research on other anthraquinone derivatives demonstrates the utility of this technique. researchgate.netrsc.orgmdpi.com PXRD can be used to:

Confirm the crystalline nature of a synthesized batch of the compound.

Identify different polymorphic forms, which may have distinct physical properties.

Monitor the structural changes during chemical or physical processes.

The diffraction pattern of a new sample can be compared to a reference pattern (either from a known standard or a simulated pattern from single crystal data) to confirm its identity and purity.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

An XPS survey scan of 2-amino-1-mercaptoanthraquinone would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Sulfur (S 2p). The relative areas of these peaks can be used to determine the elemental composition of the sample's surface.

High-resolution scans of each elemental region provide information about the oxidation states.

C 1s: The C 1s spectrum would be complex, with components corresponding to C-C/C-H bonds in the aromatic rings, C-N bonds, C-S bonds, and C=O bonds of the quinone.

N 1s: The N 1s peak for the amino group (-NH₂) would be expected at a characteristic binding energy.

O 1s: The O 1s spectrum would primarily show a peak corresponding to the carbonyl groups (C=O) of the anthraquinone core.

S 2p: The S 2p spectrum for a mercapto group (-SH) would exhibit a doublet (S 2p₃/₂ and S 2p₁/₂) at a binding energy characteristic of thiols. xpsfitting.comxpsfitting.comthermofisher.comthermofisher.com

The precise binding energies of the core-level electrons are sensitive to the local chemical environment of the atoms. This allows for a detailed analysis of the surface chemical states. For 2-amino-1-mercaptoanthraquinone, XPS can be used to:

Confirm the presence of the amino and mercapto functional groups.

Detect any surface oxidation. For example, oxidation of the thiol group to a sulfonate or sulfate (B86663) would result in a shift of the S 2p peak to higher binding energies. xpsfitting.comxpsfitting.com

Investigate the nature of intermolecular interactions at the surface, which can influence the electronic environment of the atoms.

Studies on related amino acids and sulfur-containing organic compounds provide a basis for interpreting the XPS spectra of 2-amino-1-mercaptoanthraquinone. researchgate.netwhiterose.ac.uk

| Element | Core Level | Expected Chemical States and Features |

| Carbon | C 1s | Aromatic C-C/C-H, C-N, C-S, C=O |

| Nitrogen | N 1s | Amino group (-NH₂) |

| Oxygen | O 1s | Carbonyl group (C=O) |

| Sulfur | S 2p | Mercapto group (-SH) as a spin-orbit split doublet (S 2p₃/₂ and S 2p₁/₂) |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to various anthraquinone (B42736) derivatives to understand their structure, reactivity, and spectral characteristics. researchgate.netaip.orgresearchgate.netrsc.org However, a targeted search for DFT studies on 2-amino-1-mercaptoanthraquinone has yielded no specific results.

Geometry Optimization and Conformational Analysis

No published studies were found that detail the optimized molecular geometry or conformational analysis of 2-amino-1-mercaptoanthraquinone using DFT or any other quantum chemical method. Such a study would typically determine bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

There is no available data in the scientific literature regarding the electronic structure of 2-amino-1-mercaptoanthraquinone. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties, including its reactivity and spectral behavior. For many organic dyes, the HOMO-LUMO gap determines the color and photochemical properties. aip.org Unfortunately, these parameters have not been computationally determined for this specific compound in any accessible research.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net These theoretical spectra can aid in the identification and characterization of compounds. At present, there are no published theoretical predictions for the NMR, IR, or UV-Vis spectra of 2-amino-1-mercaptoanthraquinone.

Reactivity Predictions and Mechanistic Insights

DFT calculations are often employed to predict the reactivity of molecules by mapping the electron density and calculating reactivity descriptors. rsc.org This can provide insights into reaction mechanisms at an atomic level. A literature search found no studies that have applied these computational techniques to predict the reactivity or to elucidate potential reaction mechanisms involving 2-amino-1-mercaptoanthraquinone.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach can provide valuable information about the behavior of molecules in different environments.

Intermolecular Interactions and Solvent Effects

No molecular dynamics simulation studies have been published for 2-amino-1-mercaptoanthraquinone. Such research would be valuable for understanding how this molecule interacts with itself and with various solvents, which is critical for predicting its behavior in solution and in condensed phases.

In-Depth Computational and Theoretical Analysis of 2-amino-1-mercapto-anthraquinone Remains Elusive

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the current body of research regarding the chemical compound 2-amino-1-mercapto-anthraquinone. Despite the extensive investigation of related aminoanthraquinone derivatives, specific computational and theoretical studies focusing on the conformational dynamics and photophysical properties of this particular molecule are not publicly available.

The introduction of a mercapto (-SH) group adjacent to the amino (-NH2) group on the anthraquinone core is expected to introduce unique electronic and steric effects, significantly influencing the molecule's behavior compared to its more studied counterparts like 1-aminoanthraquinone (B167232) and 2-aminoanthraquinone (B85984). The potential for intramolecular hydrogen bonding between the amino and mercapto groups, as well as the distinct electron-donating properties of the sulfur atom, would likely lead to novel conformational and photophysical characteristics.

However, without dedicated computational modeling and experimental validation, any discussion on the specific attributes of 2-amino-1-mercapto-anthraquinone would be purely speculative. Detailed investigations, such as those outlined in the requested article structure, require specific data that is not present in the available literature. This includes:

Conformational Dynamics and Flexibility: Potential energy surface scans to identify stable conformers, transition states, and rotational barriers for the amino and mercapto substituents.

Calculation of Excited State Energies and Transitions: Time-Dependent Density Functional Theory (TD-DFT) or other advanced computational methods to determine the energies of singlet (S₁) and triplet (T₁) excited states, as well as the oscillator strengths and nature of electronic transitions (e.g., n→π, π→π).

Intramolecular Charge Transfer (ICT) State Analysis: Calculation of ground and excited state dipole moments, analysis of molecular orbital compositions (HOMO/LUMO), and charge density difference maps to characterize the nature and extent of charge transfer upon photoexcitation.

Radiative and Non-Radiative Decay Pathway Modeling: Theoretical modeling to predict the rates of fluorescence, phosphorescence, internal conversion, and intersystem crossing, which govern the de-excitation pathways of the molecule.

While extensive research exists for other amino-substituted anthraquinones, providing a framework for how such studies could be conducted, the direct application of those findings to the 2-amino-1-mercapto derivative is not scientifically rigorous. The unique interplay between the adjacent amino and mercapto groups necessitates a dedicated study to accurately describe its properties.

Until such research is performed and published, a detailed and scientifically accurate article on the computational and theoretical investigations of 2-amino-1-mercapto-anthraquinone cannot be generated.

Advanced Applications in Chemical Sciences and Materials Research Non Clinical

Dye Chemistry and Chromophore Development

The inherent chromophoric nature of the anthraquinone (B42736) structure, combined with the auxochromic effects of the amino and mercapto substituents, makes 2-amino-1-mercaptoanthraquinone a promising building block for the synthesis of new dyes.

Design of Novel Anthraquinone-Based Chromophores

The synthesis of novel chromophores from 2-amino-1-mercaptoanthraquinone can be approached through various chemical modifications. The presence of the reactive amino and mercapto groups offers multiple sites for derivatization. For instance, the amino group can be diazotized and coupled with a variety of aromatic compounds to generate a wide range of azo dyes. The resulting azo-anthraquinone dyes would exhibit deep and varied colors, depending on the electronic nature of the coupling component.

Investigation of Color Properties and Fastness on Various Substrates

The color of dyes derived from 2-amino-1-mercaptoanthraquinone is expected to be intense due to the intramolecular charge transfer (ICT) character endowed by the electron-donating amino and mercapto groups and the electron-accepting quinone system. The specific shade would be highly dependent on the nature of the substituents introduced.

The fastness properties of these dyes, which are crucial for their practical application, would need to be systematically evaluated on various substrates such as cotton, wool, silk, and synthetic fibers. Key fastness properties include:

Light Fastness: The ability of the dye to resist fading upon exposure to light. Anthraquinone dyes are generally known for their good to excellent light fastness. Current time information in Washington, DC, US.

Wash Fastness: The resistance of the dye to removal or bleeding during washing. The introduction of the mercapto group could potentially be used to form strong covalent bonds with certain fibers, leading to high wash fastness.

Rubbing Fastness: The resistance of the dyed fabric to color transfer upon rubbing.

The evaluation of these properties is typically carried out using standardized testing methods, and the results are rated on a scale (e.g., 1 to 5), where a higher number indicates better fastness.

Structure-Property Relationships in Dyeing Applications

Understanding the relationship between the chemical structure of a dye and its dyeing performance is fundamental for the rational design of new colorants. For dyes based on 2-amino-1-mercaptoanthraquinone, several key relationships can be anticipated:

Effect of Substituents: The introduction of electron-withdrawing or electron-donating groups on the periphery of the chromophore would significantly impact the color, with electron-withdrawing groups generally leading to a bathochromic (red) shift and electron-donating groups causing a hypsochromic (blue) shift in the absorption maximum.

Role of the Mercapto Group: The mercapto group can play a dual role. It acts as an auxochrome, influencing the color, and can also serve as a reactive site for improving fixation to the fiber, thereby enhancing wet fastness properties.

A systematic study involving the synthesis of a series of related dyes and the evaluation of their properties would be necessary to establish clear structure-property relationships.

Materials Science Applications

The unique electronic and structural features of 2-amino-1-mercaptoanthraquinone also make it a candidate for investigation in the field of materials science, particularly in the development of organic functional materials.

Organic Semiconductor Research

The field of organic electronics is continually searching for new molecular semiconductors with high charge carrier mobility and stability. Anthracene (B1667546) and its derivatives have been explored as building blocks for organic semiconductors. rsc.org The presence of both electron-donating (amino, mercapto) and electron-accepting (quinone) moieties within the 2-amino-1-mercaptoanthraquinone structure suggests that it could exhibit ambipolar charge transport properties, meaning it can transport both holes and electrons.

Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the frontier molecular orbital (HOMO and LUMO) energy levels, which are crucial for determining the charge injection and transport characteristics of the material. Experimental characterization of thin films of this compound or its derivatives in devices like organic field-effect transistors (OFETs) would be necessary to determine key parameters such as:

Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the material under the influence of an electric field.

On/Off Ratio: The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state, indicating the switching efficiency.

The ability to modify the peripheral structure of 2-amino-1-mercaptoanthraquinone would allow for the tuning of its solid-state packing and intermolecular interactions, which are critical for efficient charge transport.

Optoelectronic Device Development (e.g., OLEDs, Solar Cells)

The potential for strong intramolecular charge transfer and the extended π-conjugated system in derivatives of 2-amino-1-mercaptoanthraquinone make them interesting candidates for applications in optoelectronic devices.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound could potentially function as emissive materials or as host materials in the emissive layer. The color of the emitted light would be determined by the energy gap between the HOMO and LUMO levels and could be tuned through chemical modification. Research on other amino-substituted coumarin (B35378) derivatives has shown their potential as blue emitters in OLEDs. researchgate.net

For Organic Solar Cells (OSCs) , particularly dye-sensitized solar cells (DSSCs), derivatives of 2-amino-1-mercaptoanthraquinone could be designed to act as sensitizers. The compound would need to have a strong absorption in the visible spectrum and appropriate energy level alignment with the semiconductor (e.g., TiO2) and the electrolyte to ensure efficient electron injection and dye regeneration. The mercapto group could also serve as an effective anchoring group to the semiconductor surface.

Further research into the synthesis of specifically designed derivatives and the fabrication and characterization of corresponding devices is required to fully assess the potential of 2-amino-1-mercaptoanthraquinone in these advanced applications.

Electroactive Polymers and Charge Storage (e.g., Batteries, Supercapacitors)

The anthraquinone moiety is well-established as a robust redox-active unit for energy storage applications due to its stable and reversible two-electron, two-proton redox process. However, small-molecule quinones often suffer from poor cycling stability in batteries due to their dissolution into the electrolyte. Polymerization of these redox-active units is a key strategy to overcome this limitation, enhancing the material's stability and longevity.